molecular formula C9H9NO B1338698 3-(1-Hydroxyethyl)benzonitrile CAS No. 115098-69-6

3-(1-Hydroxyethyl)benzonitrile

Cat. No.: B1338698
CAS No.: 115098-69-6
M. Wt: 147.17 g/mol
InChI Key: ZGFGALOARUPOBS-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)benzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Probe of Local Environment in Ionic Liquids

Benzonitrile derivatives, including 3-(1-Hydroxyethyl)benzonitrile, have been investigated for their potential as infrared (IR) probes to monitor the local structure and environment in ionic liquids. The nitrile stretching vibration serves as a sensitive indicator of hydrogen bonding and intrinsic electric fields, offering insights into the ionic and nonpolar domains within these solvents (Zhang et al., 2013).

Solar Energy Conversion

In the context of renewable energy, benzonitrile-based electrolytes have been used in dye-sensitized solar cells (DSSCs) to enhance their stability and efficiency. The low vapor pressure of benzonitrile ensures long-term stability, with efficiency values remaining around 8% for more than 1300 hours, marking a significant advancement in the development of durable and efficient DSSCs (Latini et al., 2014).

Green Chemistry Applications

The synthesis of benzonitrile from benzaldehyde using ionic liquids as recycling agents represents a green chemistry approach, simplifying the separation process and eliminating the need for metal salt catalysts. This novel route provides a more environmentally friendly method for producing benzonitrile and its derivatives, with potential applications in various organic syntheses (Li et al., 2019).

Antimicrobial Activity

Research into the antimicrobial properties of benzonitrile derivatives highlights their potential as bioactive compounds. The synthesis and evaluation of these derivatives for antibacterial and antifungal activities suggest their application in developing new pharmaceutical agents with significant biological activities (Kumar et al., 2022).

Corrosion Inhibition

The study of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments demonstrates their effectiveness in protecting metal surfaces. These inhibitors work by forming a protective layer on the steel surface, significantly reducing the corrosion rate and offering potential applications in industrial processes where corrosion is a concern (Chaouiki et al., 2018).

Mechanism of Action

The mechanism of action of 3-HEN is not yet fully understood. It is believed that the hydroxyethyl group attached to the benzonitrile nucleus may act as a hydrogen bond acceptor, allowing the compound to interact with other molecules. It is also believed that the nitrile group may act as a nucleophile, allowing the compound to react with other molecules.

Safety and Hazards

The main limitation of using 3-HEN in laboratory experiments is its potential toxicity, as it is a halogenated compound. For safety data sheet details, please refer to the appropriate resources .

Properties

IUPAC Name

3-(1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGALOARUPOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459348
Record name 3-(1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115098-69-6
Record name 3-(1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-acetylbenzonitrile (1 equivalent) in methanol at room temperature was added sodium borohydride (approx. 1.67 equivalents), and the reaction was stirred for approximately 20 minutes. Aqueous work-up provided the title compound.
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